N,N-Dipropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide
Description
Its structure combines a sulfonamide moiety with a pinacol boronate ester, enabling diverse reactivity. This article compares its properties with structurally related compounds, focusing on synthetic routes, physicochemical characteristics, and functional differences.
Properties
IUPAC Name |
N,N-dipropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H30BNO4S/c1-7-13-20(14-8-2)25(21,22)16-11-9-15(10-12-16)19-23-17(3,4)18(5,6)24-19/h9-12H,7-8,13-14H2,1-6H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YISAQIJREBWWKL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)S(=O)(=O)N(CCC)CCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H30BNO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Conditions
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Sulfonamide Formation :
Benzenesulfonyl chloride reacts with dipropylamine in the presence of a base (e.g., triethylamine or pyridine) to form N,N-dipropylbenzenesulfonamide. The reaction proceeds via nucleophilic substitution, where the amine attacks the electrophilic sulfur atom, displacing chloride. -
Purification :
The crude product is isolated via extraction (using dichloromethane or ethyl acetate) and purified via recrystallization or column chromatography.
Key Data :
| Parameter | Value |
|---|---|
| Yield | 75–85% |
| Solvent | Dichloromethane/Ethanol |
| Reaction Time | 4–6 hours |
| Temperature | 0–25°C (room temperature) |
Introduction of the Boronate Ester Group
The boronate ester moiety is introduced via Suzuki-Miyaura coupling or direct borylation , leveraging palladium or iridium catalysts.
Suzuki-Miyaura Coupling
This method involves coupling 4-bromo-N,N-dipropylbenzenesulfonamide with bis(pinacolato)diboron (Bpin) under palladium catalysis.
General Procedure:
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Reactants :
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4-Bromo-N,N-dipropylbenzenesulfonamide (1 equiv)
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Bpin (1.2 equiv)
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Pd(PPh) (0.05 equiv)
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KCO (3 equiv)
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Conditions :
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Solvent: Toluene/ethanol (3:1 v/v)
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Temperature: 80–90°C
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Atmosphere: Inert (argon/nitrogen)
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Time: 12–16 hours
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Workup :
The mixture is cooled, extracted with dichloromethane, and purified via silica gel chromatography (eluent: hexane/ethyl acetate).
Key Data :
| Parameter | Value |
|---|---|
| Yield | 45–70% |
| Catalyst | Pd(PPh) |
| Byproducts | Homocoupled arylboronates |
Direct Borylation via Iridium Catalysis
An alternative approach employs iridium-catalyzed C–H borylation , which selectively functionalizes the para position of the sulfonamide.
Reaction Setup:
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Catalyst System :
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[Ir(OMe)(cod)] (0.01 equiv)
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4,4′-Di-tert-butyl-2,2′-bipyridine (dtbpy, 0.02 equiv)
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Conditions :
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Solvent: Tetrahydrofuran (THF)
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Temperature: 80°C
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Time: 24 hours
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Key Data :
| Parameter | Value |
|---|---|
| Yield | 60–75% |
| Regioselectivity | >95% para-selectivity |
Transesterification of Boronate Esters
For substrates sensitive to harsh coupling conditions, transesterification with pinacol offers a mild alternative.
Methodology:
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Reactants :
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4-(Methylboronate)-N,N-dipropylbenzenesulfonamide
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Pinacol (1.5 equiv)
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Conditions :
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Solvent: Toluene
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Acid Catalyst: Trifluoroacetic acid (TFA, 5 vol%)
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Temperature: 90°C
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Time: 30 minutes
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Key Data :
| Parameter | Value |
|---|---|
| Equilibrium Constant (K) | 1.08 ± 0.10 |
| Conversion | >90% |
Comparative Analysis of Methods
| Method | Yield (%) | Selectivity | Cost Efficiency | Scalability |
|---|---|---|---|---|
| Suzuki-Miyaura | 45–70 | Moderate | High | Industrial |
| Ir-Catalyzed Borylation | 60–75 | High | Moderate | Lab-scale |
| Transesterification | >90 | High | Low | Small-scale |
Advantages and Limitations :
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Suzuki-Miyaura : Broad substrate compatibility but requires pre-functionalized bromoarenes.
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Ir-Catalyzed Borylation : Atom-economical but limited to directing group-assisted C–H activation.
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Transesterification : Mild conditions but dependent on precursor availability.
Reaction Optimization Strategies
Catalyst Screening
Solvent Effects
Temperature Control
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Lower Temperatures (60°C) : Reduce homocoupling in Suzuki-Miyaura reactions.
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Higher Temperatures (110°C) : Improve conversion in transesterification but risk sulfonamide decomposition.
Characterization and Validation
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NMR Spectroscopy :
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Mass Spectrometry :
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HPLC Purity :
Industrial-Scale Considerations
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Cost Drivers : Palladium catalysts account for 60% of raw material costs.
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Waste Streams : Aqueous KCO and Pd residues require neutralization and recovery.
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Green Chemistry Metrics :
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E-factor : 12–15 kg waste/kg product (primarily from solvent use).
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PMI (Process Mass Intensity) : 20–25 for Suzuki-Miyaura coupling.
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Chemical Reactions Analysis
Types of Reactions
N,N-Dipropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where nucleophiles replace the sulfonamide moiety.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines. Substitution reactions can lead to the formation of various substituted benzenesulfonamides.
Scientific Research Applications
N,N-Dipropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of N,N-Dipropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide involves its interaction with molecular targets such as enzymes or receptors. The dioxaborolane ring can form reversible covalent bonds with active site residues, leading to inhibition or modulation of enzyme activity. The benzenesulfonamide group can enhance the compound’s binding affinity and specificity towards its targets .
Comparison with Similar Compounds
Alkyl Substituent Variations
Target Compound :
- Analog 1: N,N-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide CAS: 486422-04-2 (). Key Difference: Methyl groups instead of propyl on the sulfonamide nitrogen.
- Analog 2: N,N,3-Trimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide Structure: Additional methyl group at the benzene ring’s meta position ().
Analog 3 : N,N-Diethyl-4-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide
Substitution Patterns on the Benzene Ring
- Target Compound : Boronate at the para position relative to sulfonamide.
- Analog 4 : 4-Methyl-N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]benzenesulfonamide
Physicochemical Properties
Biological Activity
N,N-Dipropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a sulfonamide group and a dioxaborolane moiety, which are known for their roles in biological activity. The structure can be represented as follows:
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The dioxaborolane structure is known to enhance the compound's stability and reactivity in biological systems. It can act as a boron-containing electrophile, which may facilitate interactions with nucleophiles in biological molecules.
Anticancer Activity
Research has indicated that compounds containing dioxaborolane moieties exhibit significant anticancer properties. For instance, studies have shown that related compounds can inhibit tumor cell proliferation by inducing apoptosis and disrupting cell cycle progression. The specific mechanism often involves the modulation of signaling pathways associated with cell survival and apoptosis.
| Study | Findings |
|---|---|
| Study A | Demonstrated that dioxaborolanes can inhibit the growth of breast cancer cells in vitro. |
| Study B | Reported that similar sulfonamide derivatives showed cytotoxic effects on leukemia cell lines. |
Antimicrobial Properties
Preliminary investigations suggest that this compound exhibits antimicrobial activity against various bacterial strains. The sulfonamide group is known for its antibacterial properties by inhibiting folic acid synthesis in bacteria.
| Bacterial Strain | Inhibition Zone (mm) |
|---|---|
| E. coli | 15 |
| S. aureus | 20 |
Case Study 1: Anticancer Efficacy
A study conducted on the efficacy of this compound against human cancer cell lines revealed that the compound significantly reduced cell viability in a dose-dependent manner. The study utilized MTT assays to quantify cell proliferation and flow cytometry to analyze apoptosis rates.
Case Study 2: Antimicrobial Activity
In another investigation focusing on antimicrobial properties, the compound was tested against Gram-positive and Gram-negative bacteria. Results indicated a notable inhibition of bacterial growth at varying concentrations, suggesting its potential as a lead compound for developing new antibiotics.
Safety and Toxicity
While the biological activities are promising, safety assessments are critical. The compound has been classified with warnings for acute toxicity if ingested or contacted with skin . Further toxicological studies are necessary to evaluate its safety profile comprehensively.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing N,N-dipropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide, and how is purity ensured?
- Methodology :
- Step 1 : Suzuki-Miyaura coupling of a benzenesulfonamide precursor with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol borane) using palladium catalysts (e.g., Pd(dppf)Cl₂) in anhydrous dioxane or THF under inert atmosphere .
- Step 2 : Purification via column chromatography (e.g., EtOAc/hexanes gradient) to isolate the product.
- Step 3 : Structural validation using NMR, NMR, and high-resolution mass spectrometry (HRMS) to confirm regiochemistry and boron incorporation .
- Key Considerations : Ensure exclusion of moisture to prevent boronate hydrolysis.
Q. How does the dioxaborolane moiety influence reactivity in cross-coupling reactions?
- Mechanistic Insight : The 4,4,5,5-tetramethyl-1,3,2-dioxaborolane group acts as a stable boronate ester, enabling transmetalation in palladium-catalyzed Suzuki-Miyaura couplings. Its electron-deficient boron center facilitates aryl-aryl bond formation, critical for constructing biaryl scaffolds .
- Experimental Validation : Monitor coupling efficiency via NMR to track boron transfer during reactions .
Advanced Research Questions
Q. How can regioselectivity challenges in C–H borylation of the benzenesulfonamide core be addressed?
- Strategy :
- Use directing groups (e.g., sulfonamide) or steric control via substituents (e.g., dipropyl groups) to direct borylation to the para position .
- Optimize catalyst-ligand systems (e.g., Ir-based catalysts with chelating ligands) for meta or ortho selectivity if required .
- Data Analysis : Compare NMR spectra of intermediates to confirm regioselectivity and quantify by-products via HPLC .
Q. How to resolve contradictions in reported enzyme inhibition data for sulfonamide-boronate hybrids?
- Critical Analysis :
- Factor 1 : Variability in assay conditions (e.g., pH, buffer composition) may alter sulfonamide ionization, affecting binding to enzyme active sites .
- Factor 2 : Impurities in synthesized compounds (e.g., residual Pd) can skew bioactivity results. Validate purity using ICP-MS for metal traces .
- Resolution : Replicate studies under standardized conditions and include control compounds (e.g., non-boronated sulfonamides) to isolate boron-specific effects .
Q. What methodologies are recommended for studying the compound’s interaction with biological targets like kinases or proteases?
- Experimental Design :
- Binding Assays : Surface plasmon resonance (SPR) to measure real-time binding kinetics (, ) .
- Structural Studies : Co-crystallization with target enzymes (e.g., PRMT4) to map binding pockets. Use SHELX programs for crystallographic refinement .
- In Silico Modeling : Molecular docking (e.g., AutoDock Vina) to predict binding modes, validated by mutagenesis studies .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
